5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide
Overview
Description
SB 221284 is a potent and selective antagonist of the 5-hydroxytryptamine (serotonin) 2B and 2C receptors. . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Mechanism of Action
Target of Action
SB 221284 is a selective antagonist for the 5-HT2C/2B receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other neurological functions .
Mode of Action
As an antagonist, SB 221284 binds to the 5-HT2C/2B receptors , thereby inhibiting the action of serotonin at these sites . This inhibition can alter the transmission of serotonin signals, leading to changes in various neurological processes .
Biochemical Pathways
The primary biochemical pathway affected by SB 221284 is the serotonin signaling pathway . By blocking the 5-HT2C/2B receptors, SB 221284 can modulate the effects of serotonin, potentially impacting various downstream effects related to mood, anxiety, and other neurological functions .
Result of Action
The blockade of 5-HT2C/2B receptors by SB 221284 can lead to various molecular and cellular effects. For instance, it has been shown to enhance the hyperactivity induced by phencyclidine or MK-801 . Additionally, chronic treatment with SB 221284 has been associated with increased expression of the anti-apoptotic protein Bcl-2 in the hippocampus .
Biochemical Analysis
Biochemical Properties
SB 221284 interacts with the 5-HT2C/2B receptors, showing high selectivity with pKi values of 6.4, 7.9, and 8.6 for the 5-HT2A, 2B, and 2C receptors respectively . The nature of these interactions involves the binding of SB 221284 to these receptors, inhibiting their activity.
Cellular Effects
The effects of SB 221284 on cells are primarily mediated through its interaction with the 5-HT2C/2B receptors. By acting as an antagonist, SB 221284 can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, SB 221284 exerts its effects by binding to the 5-HT2C/2B receptors, thereby inhibiting their activity . This can lead to changes in gene expression and cellular signaling pathways.
Preparation Methods
The synthesis of SB 221284 involves several key steps. The reaction of 6-(trifluoromethyl)indoline with potassium thiocyanate and bromine in methanol produces 5-thiocyanato-6-(trifluoromethyl)indoline. This intermediate is then treated with ammonia in hot dioxane/water to yield the disulfide . The final product, SB 221284, is obtained through further purification and characterization processes.
Chemical Reactions Analysis
SB 221284 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The methylthio group in SB 221284 can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SB 221284 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine receptors.
Biology: The compound is employed in research to understand the role of 5-hydroxytryptamine receptors in various biological processes.
Industry: The compound is used in the development of new drugs targeting 5-hydroxytryptamine receptors.
Comparison with Similar Compounds
SB 221284 is unique in its high selectivity and potency as a 5-hydroxytryptamine 2B and 2C receptor antagonist. Similar compounds include:
RS-127445: A selective 5-hydroxytryptamine 2B receptor antagonist with high affinity.
SB 242084: Another selective 5-hydroxytryptamine 2C receptor antagonist used in similar research applications.
Compared to these compounds, SB 221284 offers a broader range of applications due to its dual antagonistic effects on both 5-hydroxytryptamine 2B and 2C receptors, making it a valuable tool in neuropharmacological research .
Properties
IUPAC Name |
5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS/c1-24-14-7-10-4-6-22(13(10)8-12(14)16(17,18)19)15(23)21-11-3-2-5-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZOXHCRSXYSPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C2C(=C1)CCN2C(=O)NC3=CN=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332080 | |
Record name | SB 221284 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196965-14-7 | |
Record name | SB 221284 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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